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Methane;phosphane;uranium

Cat. No.: B13392159
M. Wt: 5194.90 g/mol
InChI Key: XAJLBSDHLGTMOC-UHFFFAOYSA-N
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Description

Foundational Concepts in Actinide Organometallic Chemistry

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom and a metal. numberanalytics.comwiley-vch.de In the case of actinides like uranium, this field is distinguished from d-block transition metal chemistry by the energetic accessibility and spatial extent of the 5f orbitals. d-nb.info These orbitals can participate in covalent bonding with ligands, a feature that becomes more pronounced for the earlier actinides. d-nb.inforesearchgate.net

The nature of the metal-carbon bond in organouranium compounds can range from ionic to covalent. numberanalytics.com A central concept in understanding the stability of many organometallic complexes, the 18-electron rule, is not strictly followed by actinide complexes due to the higher coordination numbers and the energetic placement of the f-orbitals. numberanalytics.com

Key classes of organouranium compounds include:

Metallocenes: Sandwich compounds like uranocene, U(C₈H₈)₂, feature a uranium atom situated between two cyclooctatetraenyl (COT) ligands. wikipedia.org Unlike its transition metal analogue ferrocene, the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) in uranocene are metal-centered, making the uranium atom the primary site of reactivity. wikipedia.org

Half-Sandwich Complexes: Compounds such as (COT)U(BH₄)₂ exhibit significant reactivity, allowing for further functionalization like alkylation at the uranium center. wikipedia.org

Alkyl and Aryl Complexes: Uranium can form bonds with simple alkyl and aryl groups. acs.orgosti.gov The stability of high-valent uranium-carbon bonds has been a subject of considerable research, with recent successes in isolating stable uranium(VI)-methyl complexes. acs.org The synthesis of homoleptic uranium alkyls, where all ligands are alkyl groups, has proven challenging due to thermal instability. acs.org

Understanding the principles governing actinide-ligand bonding is crucial for applications ranging from nuclear fuel reprocessing to the development of new catalytic processes. rsc.orgresearchgate.net

Strategic Role of Phosphine (B1218219) Ligands in Uranium Coordination Environments

Phosphines (PR₃) are ubiquitous ligands in transition metal chemistry but are less common in f-element chemistry. d-nb.inforesearchgate.net This is often attributed to the Hard and Soft Acids and Bases (HSAB) principle, which classifies f-element ions like uranium as "hard" Lewis acids, preferring to bond with "hard" Lewis bases (e.g., oxygen or nitrogen donors) over "soft" phosphine ligands. d-nb.inforsc.orgrsc.org Despite this, research has demonstrated that stable uranium-phosphine complexes can be prepared, offering unique electronic and steric properties. d-nb.inforsc.org

The bonding between uranium and phosphorus exhibits partial covalent character, a consequence of the diffuse 5f orbitals overlapping with phosphorus orbitals. d-nb.info The strength and nature of the U-P bond are heavily influenced by the steric bulk of the phosphine ligand, as indicated by correlations between U-P bond lengths and the phosphine's cone angle. d-nb.info For certain π-acidic phosphine ligands, evidence of π-backbonding from the uranium center to the ligand has been observed. d-nb.info

The synthesis of uranium phosphine and phosphido complexes has been achieved for uranium in various oxidation states. Early work demonstrated the coordination of monodentate PMe₃ and bidentate 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) to uranium(III) and (IV). d-nb.inforsc.org More recently, a series of uranium(III) primary phosphido complexes—containing a P-H bond—have been isolated, supported by bulky ancillary ligands. rsc.orgrsc.orgrsc.org These compounds are typically synthesized by reacting a uranium(III) precursor with a primary phosphine (RPH₂). rsc.org The resulting U-P bond lengths in these uranium(III) complexes are generally longer than those in uranium(IV) phosphido species, consistent with the larger ionic radius of the U³⁺ ion. rsc.org

The table below presents selected U-P bond distances from various crystallographically characterized uranium-phosphine and phosphido complexes, illustrating the range of these interactions.

CompoundUranium Oxidation StateU-P Bond Length (Å)Reference(s)
[U(BH₄)₃(dmpe)₂]+33.051(9), 3.1139(8) rsc.org
Tp₂U(PHPh)+33.0456(8) rsc.org
Tp₂U(PHMes)+33.016(4) rsc.org
Tp₂U(PHMes)+32.9815(16) rsc.org
[{U(TrenTIPS)}₂(μ-PH)]+42.8110(12), 2.8187(12) rsc.org
[U(TrenTIPS)(PH₂)][K(B15C5)₂]+42.789(4) worktribe.com
[U(TrenTIPS)(P)][K(crypt-222)]+42.613(2) worktribe.com
[{U(TrenTIPS)}₂(μ-P)][Na(12C4)₂]+42.653(4), 2.665(4) nih.gov

Table is interactive and can be sorted by column.

Significance of Methane (B114726) and C1-Based Ligands in Uranium Systems

Methane (CH₄), the simplest hydrocarbon, is notoriously unreactive. Its activation—the cleavage of a strong C-H bond—is a significant challenge in chemistry. Uranium complexes have emerged as promising agents for this transformation. acs.org Under UV excitation in a cryogenic matrix, uranium atoms react with methane to form the methyluranium hydride species, CH₃-UH. acs.org Furthermore, theoretical studies suggest that the reactive pocket of certain uranium(V) oxo complexes could facilitate the C-H activation of methane. academie-sciences.fr

Beyond the activation of methane itself, the study of uranium complexes featuring one-carbon (C1) ligands, such as methyl (-CH₃), carbene (=CR₂), and methylidyne (≡CH), is a vibrant area of organoactinide chemistry. These complexes provide fundamental insights into the nature of uranium-carbon bonding, which can range from single to triple bonds.

Uranium-Methyl (U-C) Single Bonds: Thermally stable uranium(VI)-methyl complexes have been synthesized, a feat achieved by positioning the methyl group trans to a uranium-oxo multiple bond. acs.org This stabilization is attributed to an "inverse trans influence," where a strong donor ligand (oxo) weakens the bond trans to it, which in turn can stabilize a typically reactive group like an alkyl. acs.org

Uranium-Carbene (U=C) Double Bonds: Uranium carbene complexes, featuring a U=C double bond, have been synthesized. nih.gov For a long time, such species were limited to matrix isolation experiments or those stabilized by phosphorus(V) substituents. nih.gov The development of silyl-phosphino-carbene complexes of uranium(IV) represented a significant advance, providing some of the first examples of covalent actinide-carbon double bonds prepared without such stabilizing groups under ambient conditions. nih.gov In a related context, uranium-methanediide complexes also feature U=C double bonds. nih.gov

Uranium-Methylidyne (U≡C) Triple Bonds: The formation of an unprecedented actinide-carbon triple bond has been demonstrated in uranium methylidyne molecules of the type X₃U≡CH (X = F, Cl, Br). pnas.org These were generated through reactions of laser-ablated uranium atoms with halomethanes. Quantum chemical calculations confirm that the U≡C triple bond is composed of one σ bond and two π bonds, involving uranium's 6d-5f hybrid orbitals and carbon's 2s-2p orbitals. pnas.org

The table below summarizes representative U-C bond distances for single, double, and triple bonds, highlighting the tunability and diversity of uranium-carbon interactions.

Compound TypeExample CompoundUranium Oxidation StateBond TypeU-C Bond Length (Å)Reference(s)
Uranium AlkylUVIO(CH₃)[N(SiMe₃)₂]₃+6SingleNot provided acs.org
Uranium Alkyl[Cp*₂U(Cl)(CH₂Ph)]+4SingleNot provided rsc.org
Uranium Silyl-Carbene[U{C(SiMe₃)(PPh₂)}(BIPMTMS)(μ-Cl)Li(TMEDA)(μ-TMEDA)₀.₅]₂+4DoubleNot provided nih.gov
Uranium MethylidyneF₃U≡CH+6Triple1.941 pnas.org
Uranium MethylidyneCl₃U≡CH+6Triple1.910 pnas.org
Uranium MethylidyneBr₃U≡CH+6Triple1.905 pnas.org

Table is interactive and can be sorted by column.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H59P9U20 B13392159 Methane;phosphane;uranium

Properties

Molecular Formula

C8H59P9U20

Molecular Weight

5194.90 g/mol

IUPAC Name

methane;phosphane;uranium

InChI

InChI=1S/8CH4.9H3P.20U/h8*1H4;9*1H3;;;;;;;;;;;;;;;;;;;;

InChI Key

XAJLBSDHLGTMOC-UHFFFAOYSA-N

Canonical SMILES

C.C.C.C.C.C.C.C.P.P.P.P.P.P.P.P.P.[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U].[U]

Origin of Product

United States

Synthetic Methodologies for Uranium Phosphine Carbene/alkylidene Complexes

Direct Synthesis Routes for Uranium-Phosphine Adducts

The formation of uranium-phosphine complexes is a foundational step in constructing more elaborate organometallic uranium structures. These synthetic strategies involve the direct coordination of various phosphine (B1218219) ligands to a uranium center.

Coordination of Neutral Monodentate Phosphine Ligands

The coordination of neutral monodentate phosphine ligands to uranium centers is a fundamental approach to forming uranium-phosphine adducts. These reactions typically involve the displacement of labile ligands from a uranium precursor by the phosphine. For instance, uranium(III) complexes with various monodentate phosphine ligands, such as [UCp3(PR3)] (where Cp is cyclopentadienyl (B1206354) and R can be methyl, ethyl, n-propyl, isopropyl, tert-butyl, phenyl, or cyclohexyl), have been synthesized and studied. researchgate.netescholarship.org The stability and nature of the uranium-phosphine bond in these complexes are influenced by the steric bulk of the phosphine ligand. researchgate.net

Another example involves the reaction of uranium(IV) tris[2-tert-butyl-4-methyl-6-(diphenylphosphino)phenolate] iodide with 1,5-cyclooctadienylrhodium(I) iodide, which leads to the formation of a tetrametallic uranium(IV)–rhodium(I) complex. rsc.org This synthesis demonstrates the utility of phosphine-functionalized aryloxide ligands in constructing heterobimetallic complexes. rsc.org

Synthesis with Bidentate and Polydentate Phosphine Ligands (e.g., bis(dimethylphosphino)methane)

Bidentate and polydentate phosphine ligands offer enhanced stability to uranium complexes through the chelate effect. A common ligand used in this context is bis(dimethylphosphino)methane (B1583082) (dmpm). The synthesis of uranium(IV) and uranium(III) methyltrihydroborate complexes with dmpm has been reported. acs.org For example, the reaction of U(BH3Me)4 with dmpm yields U(BH3Me)4(dmpm), a uranium(IV) complex. acs.org Subsequent reduction of this complex can produce the uranium(III) species [U(BH3Me)3(dmpm)2]. acs.org

The use of the bidentate ligand bis(dimethylphosphino)ethane (dmpe) has also been explored. Dissolving certain uranium complexes in an aromatic solvent containing dmpe can lead to the formation of new inverse arene-sandwich (IAS) complexes. escholarship.org

Preparation of Uranium Complexes with Phosphine Oxide Ligands

Phosphine oxide ligands are significant in actinide chemistry, particularly in separation processes. caltech.eduscielo.org.mxakjournals.com The synthesis of uranium complexes with these ligands is well-established. Uranyl nitrate, UO2(NO3)2, readily forms complexes with various phosphine oxides. caltech.eduscielo.org.mx For example, complexation of UO2(NO3)2 with phosphine oxides bearing polycyclic aromatic hydrocarbon groups (OPPh2R, where R can be naphthyl, phenanthrenyl, anthracenyl, or pyrenyl) results in eight-coordinate complexes of the type UO2(NO3)2(OPPh2R)2. caltech.edu Similarly, a 2:1 complex, UO2(NO3)2·L2, is formed with (chloromethyl)diphenylphosphine oxide. scielo.org.mx

Triphenylphosphine oxide (TPPO) is another widely used ligand. It forms complexes with both uranyl(VI) and uranium(IV) species. acs.orgiaea.orgnih.govrsc.orgacs.org For instance, UO2(OPPh3)4(ClO4)2 can be prepared by mixing UO2(ClO4)2·nH2O and TPPO in ethanol. acs.org Uranium(IV) tetrahalides also form complexes with TPPO, typically with a 1:2 metal-to-ligand ratio. rsc.org Furthermore, uranium(IV) perrhenate (B82622) complexes with TPPO, such as [U(ReO4)4(TPPO)3(CH3CN)], have been synthesized. nih.gov

Synthesis of Uranium-Carbon Species from Methane-Derived Precursors

The activation of methane (B114726) and its subsequent transformation into uranium-bound carbene or alkylidene moieties is a challenging yet rewarding area of research, offering insights into C-H bond activation by f-block elements.

Uranium Methylidene and Carbene Formation via C-H Activation of Methane

The direct activation of methane by uranium atoms can lead to the formation of uranium methylidene complexes. Laser-ablated uranium atoms have been shown to react with methane under matrix isolation conditions. nih.govacs.org Ultraviolet excitation of uranium atoms in a methane matrix leads to the formation of the methyl uranium hydride, CH3-UH. nih.gov This species can then undergo α-hydrogen transfer to produce uranium methylidene dihydride, CH2=UH2. nih.gov Theoretical calculations support the formation of these species and indicate that the CH2=UH2 complex has a distorted structure due to an agostic interaction. nih.gov

While matrix isolation studies provide valuable spectroscopic evidence, the synthesis of stable, isolable uranium carbene complexes often requires more elaborate ligand systems. Unprecedented silyl-phosphino-carbene complexes of uranium(IV) have been prepared, representing a significant step towards isolating true uranium alkylidenes under ambient conditions. nih.govd-nb.info These syntheses have utilized α-hydrogen abstraction strategies. nih.govd-nb.info

Generation of Uranyl Methanides and Carbene Analogues

The synthesis of uranyl methanides provides a pathway to carbene analogues. For example, the uranyl(VI)-methanide complex [(BIPMH)UO2Cl(THF)], where BIPMH is HC(PPh2NSiMe3)2, has been synthesized. acs.orgnih.gov However, attempts to deprotonate this complex to form a uranyl(VI)-carbene resulted in the reduction of the uranium center and the formation of organometallic uranyl(V) species. acs.orgnih.govacs.org

An alternative strategy involves the oxidation of a uranium(IV)-carbene precursor. The two-electron oxidation of the uranium(IV)-carbene [(BIPM)UCl3Li(THF)2] with 4-morpholine N-oxide successfully yielded the first uranium(VI)-carbene, [(BIPM)UOCl2]. acs.orgnih.govacs.org This complex features a [R2C=U=O]2+ core, which is an analogue of the linear uranyl ion [O=U=O]2+. acs.orgnih.govacs.org

Mesoionic carbene (MIC) complexes of uranium(IV) have also been synthesized through a C-H activation and intramolecular cyclometallation pathway. nih.gov These complexes, such as [U{N(SiMe3)2}2(CH2SiMe2NSiMe3){MIC}], represent rare examples of actinide mesoionic carbene linkages. nih.gov

Formation of Inverse Arene Sandwich Complexes Involving Arene Reduction

A fascinating route to uranium-arene complexes involves the reduction of an arene molecule by a low-valent uranium center, leading to the formation of "inverse sandwich" complexes. In these structures, a bridging, reduced arene ligand is sandwiched between two uranium centers. The presence of phosphine ligands can play a crucial role, either by being incorporated into the final product or by catalyzing the reaction.

Simple uranium(III) aryloxide complexes of the general formula UX₃ have been shown to spontaneously reduce arenes to form dimeric inverse arene sandwich (IAS) complexes. chemistryviews.org For instance, dissolving U(ODipp)₃ in benzene (B151609) results in the formation of the IAS complex {(DippO)₃U(μ-C₆H₆)U(ODipp)₂}₂ and a U(IV) byproduct. chemistryviews.org This reactivity highlights the strong reducing power of U(III) compounds. chemistryviews.org

The introduction of phosphine ligands into the reaction system modifies the resulting products. When U(ODipp)₃ is dissolved in an aromatic solvent containing phosphines such as tricyclohexylphosphine (B42057) (PCy₃), bis(dimethylphosphino)methane (dmpm), or bis(dimethylphosphino)ethane (dmpe), IAS complexes with the general formula (DippO)₃U(arene)U(ODipp)₂(L) are formed, where L is the respective phosphine ligand. chemistryviews.org In these cases, the phosphine is directly incorporated into the molecular structure of the complex.

In other systems, phosphines can act as catalysts without being incorporated into the final product. For example, the dimeric complex {U(OBMes₂)₃}₂ reacts with benzene in the presence of PCy₃ to yield the IAS complex {(OBMes₂)₃U}₂(μ–η⁶,η⁶-C₆H₆). chemistryviews.org Here, the phosphine facilitates the arene reduction but does not remain as a ligand in the isolated complex. chemistryviews.org

The electronic structure of these IAS complexes is a subject of significant study. Spectroscopic and computational analyses suggest that the bridging arene is doubly reduced, leading to descriptions such as U(III)–arene²⁻–U(III) or even an equilibrium between U(IV)–arene⁴⁻–U(IV) and U(III)–arene²⁻–U(III) states. chemistryviews.orgrsc.orgrsc.org The formation of these complexes is often proposed to proceed through highly reactive, transient U(II) intermediates. rsc.orgrsc.orgresearchgate.net The reduction of a heteroleptic bis-aryloxide U(III) complex, for example, can generate a U(II) species that subsequently reduces benzene to form an inverse sandwich complex. rsc.orgrsc.orgresearchgate.net

Table 1: Representative Uranium Inverse Arene Sandwich Complexes via Arene Reduction

Precursor ComplexArene/ReagentsPhosphine Ligand (Role)Resulting IAS ComplexAvg. U-C Distance (Å)Reference
U(ODipp)₃BenzenePCy₃, dmpm, or dmpe (Incorporated)(DippO)₃U(arene)U(ODipp)₂(L)2.636(9) – 2.696(3) chemistryviews.orgescholarship.org
{U(OBMes₂)₃}₂BenzenePCy₃ (Catalyst){(OBMes₂)₃U}₂(μ–η⁶,η⁶-C₆H₆)Not specified chemistryviews.org
[U(κ⁶-{(tBu₂ArO)₂Me₂-cyclam})I]Benzene (via U(II) intermediate)None[{U(κ⁵-{(tBu₂ArO)₂Me₂-cyclam})}₂(μ-η⁶:η⁶-benzene)]Not specified rsc.orgrsc.org
U(N(SiMe₃)₂)₃TolueneNone (Spontaneous)[{(N(SiMe₃)₂)₂U}₂(μ-C₇H₈)]Not specified ed.ac.uk

Integrated Synthetic Approaches to Methane;phosphane;uranium Architectures

The creation of uranium complexes that simultaneously feature a uranium-carbon multiple bond (alkylidene or carbene) and a phosphine ligand represents a significant synthetic achievement. These "this compound" architectures are often accessed through integrated approaches that utilize multifunctional ligands or sequential reaction pathways.

One successful strategy involves the use of dianionic ligands that incorporate phosphine or phosphine sulfide (B99878) moieties, which can stabilize a carbene carbon bonded to the uranium center. Treatment of U(BH₄)₄ with 3 equivalents of Li₂[(Ph₂P=S)₂C]·1.5Et₂O afforded the complex U{μ-(SCS)}₃[Li(Et₂O)]₂, where the uranium is bonded to the central carbon of the diphosphine sulfide ligand. acs.org The multiple bond character of the U=C bond in these complexes has been confirmed by X-ray crystallography. acs.org

A more direct approach to uranium-phosphine-carbene complexes involves α-hydrogen abstraction from an alkyl group already attached to the uranium center. Researchers have synthesized unprecedented silyl-phosphino-carbene complexes of uranium(IV) using this method. d-nb.infonih.gov For example, the precursor complex [U(BIPMᵀᴹˢ)(Cl){CH(Ph)(SiMe₃)}] (where BIPMᵀᴹˢ = C(PPh₂NSiMe₃)₂) was treated with [Li{CH(SiMe₃)(PPh₂)}(THF)] and TMEDA to induce α-hydrogen abstraction, yielding [U{C(SiMe₃)(PPh₂)}(BIPMᵀᴹˢ)(μ-Cl)Li(TMEDA)(μ-TMEDA)₀.₅]₂. nih.gov This reaction sequence is a significant step toward isolating a true uranium alkylidene under ambient conditions. d-nb.info

Another integrated approach involves the direct synthesis of uranium alkylidene complexes through dehydrogenation. In a notable study, a uranium disilyl-substituted alkylidene complex was synthesized via sequential dehydrogenation reactions of a methyl group. acs.orgnju.edu.cnnih.gov This process starts with a four-membered metallacycle U(IV) complex, which is then reacted with PhSiH₃ and subsequently heated, leading to the formation of a uranium carbene species with a U=C double bond length of 2.332(4) Å. acs.orgnju.edu.cnnih.gov While this specific example does not incorporate a separate phosphine ligand, the methodology of forming a U=C bond from a methane precursor is a key component of building these architectures. Combining such a method with phosphine-containing ancillary ligands presents a viable future strategy.

Computational studies on these complexes are crucial for understanding the nature of the uranium-carbon bond. acs.orgacs.orgacs.org Natural Bond Order analyses and other calculations indicate that both 5f and 6d orbitals of uranium are significantly involved in the formation of the U=C σ and π bonds. acs.orgacs.orgacs.org The oxidation state of the uranium center also significantly affects the nature of the U=C double bond. acs.org

Table 2: Examples of Synthesized this compound Architectures

ClassPrecursor(s)Key Reagents/MethodFinal ComplexU=C Bond CharacterReference
Uranium Nucleophilic CarbeneU(BH₄)₄, Li₂[(Ph₂P=S)₂C]Ligand ExchangeU{μ-(SCS)}₃[Li(Et₂O)]₂Nucleophilic Double Bond acs.org
Silyl-Phosphino-Carbene[U(BIPMᵀᴹˢ)(Cl){CH(Ph)(SiMe₃)}]α-hydrogen abstraction[U{C(SiMe₃)(PPh₂)}(BIPMᵀᴹˢ)(μ-Cl)Li(TMEDA)(μ-TMEDA)₀.₅]₂Covalent Double Bond nih.gov
Uranium(VI)-Carbene[(BIPMH)UO₂Cl(THF)]Oxidation[(BIPM)U(O)Cl(OTf)]Polarized Covalent Double Bond acs.org
Uranium Disilyl-AlkylideneU(IV) chloride precursorSequential dehydrogenationDimeric uranium carbene speciesCovalent Double Bond (2.332(4) Å) acs.orgnju.edu.cn

Electronic Structure and Bonding Analysis in Uranium Phosphorus Carbon Systems

Spectroscopic Characterization of Uranium-Phosphorus-Carbon Species

Spectroscopic techniques are indispensable tools for elucidating the structural and electronic features of uranium-phosphorus-carbon compounds. Methods such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic absorption spectroscopies provide complementary information on ligand coordination, bond strengths, and the oxidation state of the uranium center.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for probing the local environment of phosphorus atoms in coordination complexes. wikipedia.org The ³¹P nucleus is ideal for NMR studies due to its 100% isotopic abundance and a nuclear spin of ½, which simplifies spectral interpretation. wikipedia.orgrice.edu

In the context of uranium-phosphorus-carbon systems, ³¹P NMR provides direct insight into the U-P bond. For paramagnetic uranium complexes, such as those containing U(III) or U(IV), the chemical shifts can be significantly spread over a wide range. For instance, in a series of silyl-phosphino-carbene complexes of uranium(IV), broad ³¹P NMR resonances corresponding to the bis(iminophosphoranyl)methanediide (BIPM) ligand were observed at highly shifted values, while the phosphine (B1218219) resonances of the carbene ligand were often not located. d-nb.infonih.gov The observed chemical shifts are characteristic of the 5f² electronic configuration of U(IV). d-nb.infonih.gov Similarly, low-valent uranium(III) primary phosphido complexes have been characterized using multinuclear NMR, with ³¹P signals appearing at distinct chemical shifts that are sensitive to the ligand environment. rsc.org

The chemical shift is a sensitive reporter of the electronic environment, and studies have begun to correlate ³¹P NMR chemical shifts with the degree of covalency in actinide-phosphorus bonds, as determined by computational methods like Mayer bond order analysis. researchgate.net This makes ³¹P NMR a valuable tool for benchmarking the nature of metal-ligand bonding in these f-element systems. researchgate.net

Compound/FragmentUranium Oxidation State³¹P Chemical Shift (δ) / ppmReference
[U{C(SiMe₃)(PPh₂)}(BIPMTMS)(μ-Cl)Li(TMEDA)(μ-TMEDA)₀.₅]₂ (BIPMTMS phosphorus)IV-598 d-nb.info
[U{C(SiMe₃)(PPh₂)}(BIPMTMS)(Cl)][Li(TMEDA)₂] (BIPMTMS phosphorus)IV-582 d-nb.info
[U{C(SiMe₃)(PPh₂)}(BIPMTMS)(DMAP)₂] (BIPMTMS phosphorus)IV-402 d-nb.info
Tp₂U(PHMes) (PHMes* phosphorus)III-64.0 rsc.org

Vibrational spectroscopies, including Infrared (IR) and Raman, are fundamental for identifying functional groups and characterizing the strength of chemical bonds within a molecule. iaea.org In uranium-phosphorus-carbon systems, these techniques are particularly useful for probing the U-C and U-P bonds, as well as vibrations within the supporting ligands.

The stretching frequency of the uranium-carbon double bond (U=C) in uranium carbene complexes is a key diagnostic feature. In silyl-phosphino-carbene complexes of U(IV), strong absorptions in the Attenuated Total Reflectance (ATR)-IR spectra, typically found around 595-650 cm⁻¹, have been assigned to the U=C carbene bond stretch. d-nb.infonih.gov This assignment is consistently supported by analytical frequency calculations from DFT. d-nb.info In other systems, asymmetric C-U-C stretching vibrations have been observed at higher frequencies, such as 765.2 cm⁻¹. chinesechemsoc.org

Matrix isolation studies combined with IR spectroscopy have identified the fundamental vibrational frequency of the simple diatomic uranium monocarbide (UC) molecule at 827.8 cm⁻¹ in an argon matrix. researchgate.net Raman spectroscopy is also a powerful complementary technique. For instance, in uranyl phosphate (B84403) minerals, the symmetric and antisymmetric stretching vibrations of the (UO₂)₂⁺ unit are readily identified, typically around 818 cm⁻¹ and 900 cm⁻¹, respectively. researchgate.net DFT calculations have also been used to predict the Raman spectra for a variety of uranium-containing materials, including uranium monocarbide (UC) and uranium carbonitrides (UNC), aiding in the interpretation of experimental data. ornl.gov

Vibrational ModeCompound TypeFrequency (cm⁻¹)SpectroscopyReference
ν(U=Ccarbene)U(IV) Silyl-Phosphino-Carbene~595 - 650IR d-nb.infonih.gov
νas(C-U-C)U(IV) Carbodiphosphorane Complex765.2IR chinesechemsoc.org
ν(UC)Uranium Monocarbide (in Ar matrix)827.8IR researchgate.net
ν(P-H)U(III) Primary Phosphido Complex2390IR rsc.org
νs(UO₂)₂⁺Uranyl Phosphate Minerals~818Raman researchgate.net
νas(UO₂)₂⁺Uranyl Phosphate Minerals~900IR/Raman researchgate.netresearchgate.net

Electronic absorption (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the oxidation state and coordination environment of the uranium ion. The spectra of uranium complexes are characterized by two main types of transitions: intense ligand-to-metal charge transfer (LMCT) bands, usually in the UV-visible region, and weaker, sharper transitions in the near-infrared (NIR) region, which arise from f-f orbital electronic transitions. chinesechemsoc.orgchinesechemsoc.org

These f-f transitions are particularly diagnostic of the uranium oxidation state. For example, U(IV) complexes (5f² configuration) typically display a series of characteristic sharp absorption bands in the NIR region with low molar extinction coefficients (ε ≈ 50-150 M⁻¹ cm⁻¹). chinesechemsoc.orgchinesechemsoc.orgresearchgate.net The presence of these transitions in the spectrum of a uranium-phosphine-carbene complex confirmed its U(IV) formulation. d-nb.info

Advanced Computational Investigations of Bonding

While spectroscopy provides invaluable experimental data, computational chemistry offers a means to interpret these findings and gain a deeper, quantitative understanding of the electronic structure and bonding. For actinide systems, methods must account for relativistic effects and potential strong electron correlation.

Density Functional Theory (DFT) has become the most widely used theoretical tool for studying actinide complexes due to its favorable balance of computational cost and accuracy. umanitoba.ca DFT is routinely used to optimize molecular geometries, which can be compared with data from X-ray crystallography. acs.org Furthermore, calculated harmonic vibrational frequencies can be directly compared to experimental IR and Raman spectra to aid in the assignment of vibrational modes, such as the U=C stretching frequency in carbene complexes. d-nb.info

DFT calculations have been crucial in describing the nature of the uranium-carbon double bond. academie-sciences.fr These studies reveal that the U=C bond often involves both σ and π donation from the carbene ligand to the uranium center, with significant participation from uranium's 5f and 6d orbitals. nju.edu.cnchinesechemsoc.orgacademie-sciences.fr Analyses of the electronic structure, using tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), provide further details on bond orders, atomic charges, and the covalent character of the metal-ligand interactions. rsc.orgd-nb.info For instance, NBO analysis has confirmed the significant transfer of electron density from carbon lone pairs to the U(IV) center, establishing a U=C double bond where 5f orbitals play a slightly greater role than 6d orbitals. academie-sciences.fr

For systems with complex electronic structures, particularly those with multiple low-lying electronic states or significant multiconfigurational character, standard DFT methods can be insufficient. In these cases, post-Hartree-Fock methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by second-order perturbation theory (CASPT2) for dynamic correlation, are required. diva-portal.orgresearchgate.net

These high-level methods are essential for accurately describing the electronic structure of many uranium complexes. unige.ch They involve selecting an "active space" of key orbitals (e.g., uranium 5f orbitals and ligand π orbitals) and electrons to be treated with a full configuration interaction approach. usd.edu CASSCF/CASPT2 calculations have been used to investigate the bonding in various uranium-pnictogen systems, revealing highly multiconfigurational wavefunctions that challenge simple bonding models. rsc.org These methods are also critical for calculating excited state energies, which can be compared with experimental electronic absorption spectra to assign f-f transitions. unige.ch By including spin-orbit coupling effects (e.g., SO-CASPT2), these methods can provide a highly accurate picture of the electronic states and magnetic properties of uranium-phosphorus-carbon systems. nih.gov

Reactivity and Mechanistic Pathways of Uranium Phosphine Carbon Complexes

Activation of Small Molecules by Uranium-Phosphine Centers

Uranium-phosphine complexes have demonstrated the ability to activate a range of small, often inert, molecules. The electronic and steric properties of the phosphine (B1218219) ligands play a crucial role in tuning the reactivity of the uranium center, facilitating the cleavage of strong chemical bonds and the formation of new functional groups.

The activation of C-H bonds in arenes and hydrocarbons by uranium complexes is a significant area of research with implications for catalysis and chemical synthesis. While the direct involvement of phosphine ligands in catalytic C-H activation by uranium is an emerging field, studies on related systems provide valuable insights. For instance, phosphines can act as catalysts in the formation of inverse arene sandwich complexes of uranium, where they can out-compete traditional donor ligands like THF rsc.org. This catalytic role highlights the potential for phosphines to modulate the coordination sphere of uranium and facilitate arene binding and subsequent reduction rsc.org.

In some uranium(III) aryloxide complexes, the spontaneous binding and reduction of arenes occur even at room temperature, leading to the formation of inverse arene sandwich complexes rsc.org. The presence of phosphine donors can influence these reactions, enabling the isolation of otherwise inaccessible asymmetric complexes rsc.org. The U-C distances in these arene complexes typically fall in the range of 2.636(9) Å to 2.696(3) Å, with an average of 2.668 Å, suggesting a significant degree of arene reduction rsc.org.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the nature of the uranium-arene interaction. These studies show that the interaction energy is a balance between electrostatic contributions, driven by electron-rich π-systems, and orbital contributions, which are more significant with electron-poor π-systems nih.govrsc.org. The bonding is predominantly electrostatic, with low occupancy U-arene π-bonding interactions being a key feature rsc.org. In some cases, such as with the electron-rich C6Me6, δ-bonding interactions can also be observed rsc.org.

The development of photocatalysts for hydrocarbon functionalization represents another avenue for uranium chemistry. Uranyl complexes supported by substituted phenanthroline ligands have been shown to photocatalytically functionalize cyclooctane through H-atom abstraction researchgate.net. While not directly involving phosphine ligands, this work demonstrates the potential for ancillary ligands to control the reactivity of the uranium center in C-H activation processes researchgate.net.

Low-valent uranium complexes are well-suited for the activation of inert small molecules such as carbon monoxide (CO), carbon dioxide (CO2), and dinitrogen (N2) due to their strong reducing power. The reactivity of uranium(III) complexes with these molecules is highly dependent on the ligand environment. For example, the uranium(III) metallocene aryloxide complex, (C5Me5)2(2,6-tBu2-4-MeC6H2O)U, forms a simple coordinated carbonyl complex with CO, exhibiting a C-O stretching frequency of 1893 cm-1 nih.gov. In contrast, a less sterically hindered analogue, (C5Me5)2(2,4,6-Me3C6H2O)U, reacts with CO to yield an ethynediolate complex through the coupling of two CO molecules nih.gov.

Similarly, uranium(III) tris(aryloxide) complexes can activate dinitrogen, forming bridging, side-on dinitrogen complexes of the type [U(OAr)3]2(μ-η2:η2-N2) nih.govnih.gov. These same complexes can also reductively couple carbon monoxide to form a dianionic ynediolate ligand, [OCCO]2- nih.govnih.gov. The reaction with CO2 can lead to deoxygenation and insertion, forming bridging oxo and aryl carbonate moieties nih.govnih.gov. The specific outcome of these reactions is highly sensitive to the nature of the aryloxide ligands.

While the direct role of phosphine ligands in these specific examples is not the primary focus, the principles of ligand-controlled reactivity are broadly applicable. The electronic and steric tuning provided by phosphine ligands can be expected to have a profound impact on the coordination and transformation of these inert molecules at a uranium center. For instance, in a uranium(IV) carbene complex, which contains phosphine substituents on the carbene carbon, reactivity with carbonyls and heteroallenes leads to a variety of transformations including metallo-Wittig type reactions and [2+2] cycloadditions nih.gov. This demonstrates the potential for integrated phosphine functionalities to influence small molecule activation.

Ligand Transformations and Modification within Uranium Complexes

The coordination of a ligand to a uranium center can significantly alter the reactivity of the ligand itself, leading to transformations and modifications that would not occur with the free ligand. Phosphine and phosphorus-containing ligands are no exception, and their reactivity within the coordination sphere of uranium has led to the formation of novel chemical species.

One notable example involves the reaction of a uranium(IV) phosphido-methyl complex, (C5Me5)2U(CH3)[P(SiMe3)(Ph)], with trimethylsilyl azide (Me3SiN3) nih.gov. In this reaction, the phosphido ligand is oxidized, and an imido unit inserts into the uranium-phosphorus bond, accompanied by a silyl migration from nitrogen to phosphorus nih.gov. This transformation results in the formation of an imidophosphorane complex, (C5Me5)2U(CH3)[N=P(SiMe3)2(Ph)], where the phosphorus center has been oxidized from P(III) to P(V) nih.gov. This reactivity is highly dependent on the steric properties of the phosphido ligand; a more sterically demanding mesityl group on the phosphorus leads to a different reaction pathway where the uranium center is oxidized instead nih.gov.

The reactivity of a uranium phosphinidene metallocene complex, [η5-1,3-(Me3Si)2C5H3]2U(=P-2,4,6-iPr3C6H2)(OPMe3), further illustrates the potential for ligand-centered transformations rsc.org. This complex reacts with various hetero-unsaturated molecules, leading to the formation of uranium sulfido, oxido, and imido compounds, as well as uranaheterocyclic species rsc.org. For instance, with ortho-dicyanobenzene, a zwitterionic species is formed through a complex series of bond-forming events involving the phosphinidene ligand rsc.org.

In some cases, the phosphine ligand itself can be a source of reactivity. While phosphine ligands are often considered "spectator" ligands, under certain conditions, such as high-temperature hydroformylation, P-C bond scission can occur wikipedia.org. The incorporation of phosphines into chelating or pincer ligand frameworks can enhance their thermal stability and control their reactivity wikipedia.org.

Intraligand Reactivity of Methane-Derived Moieties

The carbon-based ligands in these complexes, often modeled as methane-derived moieties like carbenes (U=C) or methanides (U-C), are not mere spectators. They actively participate in reactions, often involving the activation of otherwise inert C-H bonds within the ligand framework itself.

One significant pathway is intramolecular C-H activation. For instance, in certain uranium-carbene complexes, a transient carbene intermediate can abstract a hydrogen atom from a nearby methylene group on an ancillary ligand. Mechanistic studies suggest a process involving the insertion of the carbene into a U-C bond of a metallated ligand, followed by ring-opening and subsequent intramolecular H-atom abstraction manchester.ac.uk. This type of reactivity highlights the ability of the uranium-carbene unit to facilitate challenging C-H activation steps.

Research into silyl-phosphino-carbene complexes of uranium(IV) has revealed the potential for divergent reactivity centered on either the carbene or the phosphine. nih.gov These complexes, which feature U=C double bonds without stabilization from phosphorus(V) substituents, represent a significant step toward isolating true uranium alkylidenes under ambient conditions nih.gov. The reactivity of these moieties is a key area of investigation for understanding the fundamental nature of actinide-carbon multiple bonds.

Chemical Transformations of Phosphine Ligands (e.g., oxidation)

Phosphine and phosphido ligands within the coordination sphere of uranium are also subject to a variety of chemical transformations. These reactions can involve the phosphorus center itself or the bonds connecting it to the uranium atom or organic substituents.

A notable example is the reaction of a uranium(IV)-silyl-phosphino-carbene complex with white phosphorus (P₄). This reaction results in the unprecedented cooperative activation and insertion of P₄ into the metal-carbon double bond. The process proceeds through the cleavage of P₄ into functionalized P₂ units, which can then aggregate, demonstrating a pathway for the direct fragmentation, catenation, and functionalization of white phosphorus acs.org.

Oxidation of the phosphorus center is another key transformation. The reaction of uranium(IV) metallocene complexes bearing mixed phosphido-methyl ligands with trimethylsilyl azide (Me₃SiN₃) shows reactivity that is highly dependent on the steric bulk of the phosphido ligand. With a smaller phenyl group on the phosphorus, phosphorus oxidation is observed, accompanied by a silyl group migration from a nitrogen atom to the phosphorus atom researchgate.net. This demonstrates how subtle steric changes can completely alter the reaction pathway from uranium-based reduction to ligand-based oxidation and group transfer researchgate.net.

Furthermore, terminal uranium phosphinidene metallocenes exhibit reactivity with a range of hetero-unsaturated molecules, including isothiocyanates, aldehydes, and nitriles. These reactions lead to the formation of new uranium-sulfido, -oxido, or -imido compounds, effectively transforming the phosphinidene ligand researchgate.net.

Starting Uranium ComplexReactantKey Transformation of Phosphine LigandResulting Product Type
[U{C(SiMe₃)(PPh₂)}(BIPMᵀᴹˢ)(μ-Cl)Li(TMEDA)(μ-TMEDA)₀.₅]₂White Phosphorus (P₄)Fragmentation and CatenationOrgano-P₅ compound and Uranium(IV)-methanediide
(C₅Me₅)₂U(CH₃)[P(SiMe₃)(Ph)]Trimethylsilyl azide (Me₃SiN₃)Phosphorus oxidation and silyl migrationImidophosphorane complex
[η⁵-1,3-(Me₃Si)₂C₅H₃]₂U(=P-Aryl)(OPMe₃)Isothiocyanates, Aldehydes, NitrilesConversion of phosphinideneUranium sulfido, oxido, imido compounds

Catalytic Applications and Functional Material Precursors

While much of the research into uranium-phosphine-carbon complexes has focused on fundamental reactivity, their potential in catalysis is a growing area of interest. The unique electronic properties and reactivity of uranium offer opportunities for developing novel catalytic cycles that are distinct from those of transition metals.

Role in Reductive Coupling and Group Transfer Reactions

Uranium complexes are particularly adept at mediating reductive coupling and group transfer reactions, leveraging the accessibility of multiple oxidation states.

Group transfer reactions are exemplified by the synthesis of a unique diphosphorus uranium complex. This synthesis involves the reaction of a uranium(III) complex with 7λ³-(dimethylamino)phosphadibenzonorbornadiene, which proceeds via a Me₂NP phosphinidene group transfer manchester.ac.uk. Subsequent reductive P-N cleavage and P-P coupling mediated by the uranium(III) center leads to the final diphosphorus product. This reactivity showcases the ability of uranium to facilitate the transfer of phosphinidene (P-R) units manchester.ac.uk. Additionally, low-valent uranium(II) complexes can undergo two-electron oxidative group transfer reactions with reagents like aryl azides to yield uranium(IV) terminal imido complexes researchgate.net.

Reductive coupling is another important reaction class. The reaction of U(III) with Schiff base ligands can promote C-C bond formation to yield dinuclear U(IV) amido complexes acs.org. This transformation involves the reductive coupling of the imine moieties of the ligands. The resulting C-C bond can then be cleaved oxidatively, allowing the complex to release up to four electrons to other substrates, highlighting the potential for multielectron redox processes acs.org.

Reaction TypeUranium Complex TypeSubstrate/ReagentTransferred/Coupled Group
Group TransferUranium(III)-triamidoamine7λ³-(dimethylamino)phosphadibenzonorbornadieneMe₂NP (Phosphinidene)
Group TransferUranium(II)Aryl Azides (ArN₃)NAr (Imido)
Reductive CouplingUranium(III)Schiff base ligandsImine moieties (C-C bond formation)

Environmental and Cross Disciplinary Perspectives on Uranium Methane Phosphorus Interactions

Geochemical and Biogeochemical Interactions of Uranium with Methane (B114726) and Phosphorus

The intersection of uranium, methane, and phosphorus in geochemical and biogeochemical cycles presents a complex field of study critical to understanding uranium mobility, remediation strategies, and resource recovery. These interactions span microbial metabolism, abiotic geological reactions, and chemical separation technologies, highlighting the multifaceted nature of these elements in the environment.

The biological reduction of soluble hexavalent uranium (U(VI)) to insoluble tetravalent uranium (U(IV)) is a key mechanism for immobilizing uranium in subsurface environments. This process is particularly significant in anoxic, methane-generating (methanogenic) settings where diverse microbial communities thrive.

In such environments, the reduction of U(VI) is often coupled with the microbial oxidation of organic matter. Various microorganisms, including iron-reducing and sulfate-reducing bacteria, have been identified as capable of enzymatic U(VI) reduction. usgs.govrsc.org These bacteria can obtain energy for growth by transferring electrons to U(VI), effectively "breathing" uranium. lbl.govosti.gov This microbial metabolism is significantly faster than many abiological reduction mechanisms. lbl.govosti.gov

The process is not without its complexities. Research has shown that even under sustained reducing and methanogenic conditions, previously reduced U(IV) can be reoxidized and remobilized. nih.govwikipedia.org This can occur due to the formation of stable aqueous uranyl carbonate complexes, which shift the U(IV)/U(VI) equilibrium, making reoxidation thermodynamically favorable even in a low-redox environment. nih.gov Furthermore, the presence of organic matter can lead to the formation of stable U(VI)-organic complexes that are resistant to microbial reduction, even in sulfate-reducing and methanogenic zones. iaea.org

Table 1: Selected Microorganisms Involved in Uranium Reduction in Anoxic Environments

Microorganism TypeGenus ExampleRole in Uranium ReductionEnvironment
Iron-Reducing BacteriaGeobacterDirect enzymatic reduction of U(VI) to U(IV). frontiersin.orgAnoxic sediments
Sulfate-Reducing BacteriaDesulfovibrioEnzymatic reduction of U(VI); can be a dominant reducer in stimulated sediments. caltech.eduSulfate-rich, anoxic environments
Sulfate-Reducing BacteriaDesulfosporosinusMajor contributor to U(VI) reduction in stimulated mine sediments. ed.ac.ukUranium mine ponds
Fermentative BacteriaClostridiumContributes to U(VI) reduction in concert with other anaerobic microbes. ed.ac.ukAnoxic sediments

The abiotic reduction of the uranyl ion (UO₂²⁺) is a crucial process in the formation of uranium ore deposits and the natural attenuation of uranium plumes. In reducing geological systems, which are often associated with methane, various chemical species can act as reductants for U(VI).

While methane (CH₄) is a hallmark of many reducing geological environments, direct abiotic reduction of uranium by methane at the low temperatures typical of most groundwater systems is not considered a primary pathway. Methane is a relatively stable molecule, and kinetic barriers often inhibit its reactivity under these conditions. ethernet.edu.et The scientific literature more commonly attributes the abiotic reduction of U(VI) in such settings to other reduced species generated through geological or microbial processes.

Key abiotic reductants include:

Hydrogen Sulfide (B99878) (H₂S): Produced by sulfate-reducing bacteria, H₂S is a potent reductant of U(VI).

Ferrous Iron (Fe(II)): Fe(II), either dissolved in groundwater or present in minerals like pyrite and siderite, is a well-documented abiotic reductant of uranium. copernicus.org

Molecular Hydrogen (H₂): Can also serve as a reductant for U(VI). lbl.gov

Organophosphorus compounds are extensively used in hydrometallurgical processes for the separation and recovery of uranium from ore leachates and nuclear waste streams. Their efficacy stems from the strong coordinating ability of the phosphoryl group (P=O) towards the uranyl ion (UO₂²⁺). nih.gov This interaction is the basis for solvent extraction techniques that selectively remove uranium from complex aqueous solutions, such as phosphoric acid produced from phosphate (B84403) rock processing, which contains trace amounts of uranium. wikipedia.org

A variety of phosphorus-based ligands have been developed and commercialized, each with specific properties tailored for different chemical conditions. These are broadly classified into acidic and neutral extractants.

Acidic Organophosphorus Extractants: These compounds, such as Di-2-ethylhexyl phosphoric acid (D2EHPA) and mono- and di-alkylphenyl esters of phosphoric acid (OPAP), contain at least one acidic proton and extract uranium via a cation-exchange mechanism. wikipedia.org D2EHPA has been a key component in processes for extracting hexavalent uranium. mdpi.com

Neutral Organophosphorus Extractants: These ligands, including phosphates like Tributyl phosphate (TBP) and phosphine (B1218219) oxides like Trioctylphosphine oxide (TOPO) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), coordinate directly with the uranyl nitrate salt. nih.govmdpi.com TBP has been a cornerstone of nuclear fuel reprocessing (PUREX process) since the 1950s due to its high selectivity and stability in extremely acidic conditions. nih.gov Phosphine oxides are generally more powerful extractants than phosphates due to the higher basicity of the P=O group.

Recent research focuses on enhancing the efficiency and selectivity of these systems. Strategies include synthesizing bifunctional ligands that combine different functional groups or grafting these ligands onto solid supports like mesoporous silica or magnetic nanoparticles. lbl.govethernet.edu.et These hybrid materials offer high adsorption capacities and the potential for easier recovery and reuse, representing a significant advancement in uranium remediation and recovery technologies. ethernet.edu.et

Table 2: Examples of Phosphorus-Based Ligands for Uranium Extraction

Ligand ClassCompound NameAbbreviationExtraction MechanismTypical Application
Neutral PhosphateTributyl phosphateTBPSolvationNuclear fuel reprocessing (PUREX process) nih.gov
Acidic PhosphateDi-2-ethylhexyl phosphoric acidD2EHPACation ExchangeRecovery of U(VI) from acidic solutions mdpi.com
Neutral Phosphine OxideTrioctylphosphine oxideTOPOSolvationSynergistic extraction with other ligands; high efficiency
Bifunctional Phosphine OxideOctyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxideCMPOSolvationExtraction from acidic nuclear waste (TRUEX process) nih.gov
Acidic Phenyl PhosphateOctylphenyl acid phosphateOPAPCation ExchangeExtraction of U(IV) from phosphoric acid wikipedia.org

Methane Sensing and Detection Technologies Utilizing Phosphine-Stabilized Systems

The accurate and sensitive detection of methane is crucial for industrial safety, environmental monitoring, and resource management. While traditional methane sensors often rely on catalytic or infrared technologies, emerging research has explored the use of advanced materials, including phosphine-stabilized systems, for novel sensing platforms.

One promising approach involves chemiresistive sensors built from gold nanoparticles (AuNPs) functionalized with phosphine ligands. In these systems, a thin film of phosphine-capped AuNPs acts as the sensing material. When exposed to methane, the gas molecules can adsorb into the voids within the nanoparticle film. This interaction alters the film's electrical resistance, providing a measurable signal that correlates with the methane concentration.

Research has demonstrated that various commercially available aromatic phosphine ligands can be used to cap AuNPs, enabling the detection of methane at parts-per-million (ppm) concentrations. iaea.org The performance of these sensors is influenced by the structure of the phosphine ligand, which affects the packing of the nanoparticles and the creation of voids that can bind methane. iaea.org The ability of these phosphine-capped AuNPs to detect methane complements traditional thiol-capped nanoparticle systems and offers a pathway for developing new types of volatile organic compound (VOC) sensors. iaea.org

Table 3: Performance of Phosphine-Capped Gold Nanoparticle (AuNP) Films for Methane Detection

Phosphine Ligand (Abbreviation)Methane ResponseBase ResistanceNotes
1,2-Bis(diphenylphosphino)ethane (dppe)No ResponseHighHigh base resistance may inhibit sensing capability. iaea.org
Tri-n-octylphosphine (TOP)ResponsiveModerateDemonstrates the role of aromatic groups in sensing performance. iaea.org
Various Aromatic PhosphinesResponsiveVariableMajority of phosphine AuNP materials examined showed a chemiresistive response to methane. iaea.org

Q & A

Q. What analytical methods are recommended for detecting trace phosphane in biological or environmental samples?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) is a robust method for quantifying phosphane in post-mortem biological samples (e.g., blood, lung tissue). Solid-phase extraction (SPE) coupled with headspace-GC-MS can achieve limits of quantification as low as 0.001 mg/kg, critical for forensic toxicology studies . For environmental matrices, SPE followed by nitrogen-purged headspace sampling minimizes oxidation artifacts, ensuring reliable detection of phosphane degradation products .

Q. How can methane activation mechanisms be experimentally validated using frustrated Lewis pairs (FLPs)?

Methodological Answer: X-ray crystallography (e.g., SHELX programs) and DFT calculations are essential for characterizing methane activation products. For example, Mes2PCH2CH2B(C6F5)2 FLP systems require cryogenic trapping of intermediates, followed by <sup>31</sup>P/<sup>11</sup>B NMR to confirm regioselective C–H bond cleavage. DFT analysis (e.g., M06 functional) helps predict thermodynamic feasibility (e.g., endergonicity +3.6 to +6.9 kcal/mol for methane splitting) .

Q. What standardized protocols exist for uranium speciation analysis in environmental samples?

Methodological Answer: High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) with isotope dilution, adapted from oxidative stress biomarker analysis ( ), can quantify uranium species (e.g., U(IV)/U(VI)). Use chelating agents like 2,4-dinitrophenylhydrazine (DNPH) to stabilize redox-sensitive species. Validation requires synthetic urine or soil matrices spiked with certified reference materials (CRMs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphane ligand reactivity observed in solution-phase equilibria?

Methodological Answer: Dynamic NMR spectroscopy (e.g., <sup>31</sup>P{<sup>1</sup>H} EXSY) is critical for detecting intermolecular ligand exchange in Au/phosphane complexes. For example, equilibria between [AuCl(PPh3)] and [Au2Cl2(PPh3)2] require variable-temperature studies to quantify kinetic barriers (e.g., ΔG<sup>‡</sup> ≈ 54–72 kcal/mol). Pair with X-ray absorption spectroscopy (XAS) to correlate solution dynamics with solid-state structures .

Q. What experimental design principles optimize phosphane ligands for uranium coordination chemistry?

Methodological Answer: Ligand steric/electronic tuning is guided by Tolman’s cone angle and <sup>31</sup>P NMR chemical shifts. For uranium-phosphane complexes (e.g., U<sup>IV</sup>-PR3), use phosphanes with moderate π-accepting ability (e.g., PMe3) to stabilize high oxidation states. Cyclic voltammetry and single-crystal XRD (SHELXL refinement) validate redox stability and bonding metrics .

Q. How can methane and phosphane emission monitoring be integrated into climate impact models?

Methodological Answer: Deploy cavity ring-down spectroscopy (CRDS) for real-time CH4 flux measurements in anaerobic environments (e.g., wetlands). For phosphane, combine GC-FID with δ<sup>13</sup>C isotope tracing to distinguish biogenic vs. anthropogenic sources. Data reconciliation requires Monte Carlo simulations to address discrepancies in oxidation rate constants (e.g., kOH for PH3 ≈ 1.2 × 10<sup>−12</sup> cm<sup>3</sup>/molecule/s) .

Data Contradiction Analysis

Q. Why do phosphane residue trials in agricultural commodities show variable recovery rates?

Methodological Answer: Matrix effects (e.g., high oil content in seeds) reduce phosphane extraction efficiency. Validate methods using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols with deuterated internal standards (e.g., PH3-d3). Statistical outlier analysis (Grubbs’ test) identifies discrepancies due to phosphane oxidation during storage .

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